molecular formula C39H54N16 B15142226 Antimicrobial agent-8

Antimicrobial agent-8

Cat. No.: B15142226
M. Wt: 747.0 g/mol
InChI Key: HTIHJDPTHADNJA-UHFFFAOYSA-N
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Description

Antimicrobial Agent-8 is a chemical compound known for its potent antimicrobial properties. It is used to inhibit the growth of microorganisms, including bacteria, fungi, and viruses. This compound is particularly valuable in medical, industrial, and environmental applications due to its broad-spectrum efficacy and relatively low toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antimicrobial Agent-8 typically involves a multi-step chemical process. One common method includes the reaction of a primary amine with a carboxylic acid derivative under controlled conditions to form an amide bond. This reaction is often catalyzed by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic chemical reactions but is optimized for large-scale production. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: Antimicrobial Agent-8 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like acetonitrile or dimethyl sulfoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Antimicrobial Agent-8 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard for antimicrobial testing.

    Biology: Employed in studies of microbial resistance and as a tool for investigating cellular processes.

    Medicine: Utilized in the development of new antimicrobial therapies and in the formulation of disinfectants and antiseptics.

    Industry: Applied in the production of antimicrobial coatings, textiles, and packaging materials to prevent microbial contamination.

Mechanism of Action

The mechanism by which Antimicrobial Agent-8 exerts its effects involves multiple pathways:

    Cell Membrane Disruption: The compound interacts with the lipid bilayer of microbial cell membranes, causing structural damage and increased permeability.

    Enzyme Inhibition: It inhibits key enzymes involved in microbial metabolism, leading to the disruption of essential biochemical pathways.

    DNA Interference: this compound can bind to microbial DNA, interfering with replication and transcription processes.

Comparison with Similar Compounds

    Penicillin: A well-known antibiotic that inhibits cell wall synthesis in bacteria.

    Sulfonamides: Synthetic antimicrobial agents that inhibit folic acid synthesis in bacteria.

    Quaternary Ammonium Compounds: Disinfectants that disrupt microbial cell membranes.

Uniqueness: Antimicrobial Agent-8 is unique in its broad-spectrum activity and relatively low toxicity compared to other antimicrobial agents. It is effective against a wide range of microorganisms and can be used in various applications without causing significant harm to human cells.

Properties

Molecular Formula

C39H54N16

Molecular Weight

747.0 g/mol

IUPAC Name

4-N,4-N-bis(2-aminoethyl)-2-N-benzyl-6-[3-benzyl-4-[4-(benzylamino)-6-[bis(2-aminoethyl)amino]-1,3,5-triazin-2-yl]piperazin-1-yl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C39H54N16/c40-16-20-52(21-17-41)36-46-34(44-27-31-12-6-2-7-13-31)48-38(50-36)54-24-25-55(33(29-54)26-30-10-4-1-5-11-30)39-49-35(45-28-32-14-8-3-9-15-32)47-37(51-39)53(22-18-42)23-19-43/h1-15,33H,16-29,40-43H2,(H,44,46,48,50)(H,45,47,49,51)

InChI Key

HTIHJDPTHADNJA-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1C2=NC(=NC(=N2)NCC3=CC=CC=C3)N(CCN)CCN)CC4=CC=CC=C4)C5=NC(=NC(=N5)NCC6=CC=CC=C6)N(CCN)CCN

Origin of Product

United States

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